N-benzylcyclobutanamine

Description

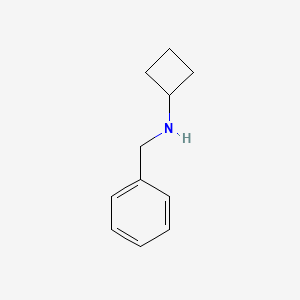

Structure

3D Structure

Properties

IUPAC Name |

N-benzylcyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-5-10(6-3-1)9-12-11-7-4-8-11/h1-3,5-6,11-12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAPTTPXCZRLTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572023 | |

| Record name | N-Benzylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32861-52-2 | |

| Record name | N-Benzylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzylcyclobutanamine and Its Derivatives

Classical Approaches to N-Benzylcyclobutanamine Synthesis

The formation of this compound can be achieved through several foundational synthetic routes, primarily involving the creation of the crucial carbon-nitrogen bond between the cyclobutyl and benzyl (B1604629) moieties.

Reductive Amination Protocols for this compound

Reductive amination is a cornerstone of amine synthesis, providing a direct route from a carbonyl compound and an amine. masterorganicchemistry.comscispace.com This method involves the reaction of cyclobutanone (B123998) with benzylamine (B48309) to form an intermediate imine, which is then reduced in situ to the target secondary amine. Various reducing agents can be employed for this transformation. researchgate.net

One of the most effective reagents for this purpose is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdma.checochem.com.co Research has shown that cyclobutanone exhibits high reactivity in this protocol. However, this heightened reactivity can sometimes be a double-edged sword; the reaction with benzylamine can readily proceed to form not only the desired mono-alkylated product but also the di-alkylated side product, dicyclobutylbenzylamine. mdma.ch

Furthermore, the choice of substrate and reaction conditions is critical due to the inherent strain in the cyclobutane (B1203170) ring. Under certain standard reductive amination conditions, the reaction between a substituted cyclobutanone and benzylamine has been observed to yield an unexpected ring-opened aminosulfonyl amide as the major product. researchgate.net This outcome is attributed to a Grob fragmentation reaction that occurs after the initial amine addition, driven by the release of ring strain. researchgate.net Other reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are also utilized, often in multi-step procedures. ecochem.com.coic.ac.ukbaranlab.org

| Reactants | Key Reagent | Solvent | Noteworthy Findings | Source(s) |

|---|---|---|---|---|

| Cyclobutanone, Benzylamine | Sodium Triacetoxyborohydride | Dichloroethane (DCE) | High reactivity; potential for formation of dicyclobutylbenzylamine side product. | mdma.ch |

| Substituted Cyclobutanone, Benzylamine | Not Specified | Not Specified | Potential for Grob fragmentation, leading to a ring-opened amide instead of the desired amine. | researchgate.net |

| Cyclobutanone, Benzylamine | Sodium Borohydride | Methanol / THF | Commonly used, often as part of a two-step sequence. ic.ac.ukbaranlab.org Mild and effective for reducing the intermediate imine. ecochem.com.co | ecochem.com.coic.ac.ukbaranlab.org |

Alkylation Strategies in this compound Formation

Direct N-alkylation provides an alternative and straightforward pathway to this compound. researchgate.net This strategy relies on the nucleophilic substitution reaction between an amine and an alkyl halide. Two primary variations of this approach exist for the target compound: the alkylation of cyclobutylamine (B51885) with a benzyl halide or the alkylation of benzylamine with a cyclobutyl halide.

A documented synthesis involves the reaction of cyclobutanamine with benzyl chloride. google.com In this procedure, potassium carbonate (K₂CO₃) serves as the base to neutralize the hydrogen chloride formed during the reaction, and acetonitrile (B52724) (MeCN) is used as the solvent. The mixture is heated to drive the reaction to completion, affording the crude product as a yellow oil. google.com This method is effective for forging the N-benzyl bond onto the pre-existing cyclobutylamine structure. The reaction of primary amines with benzyl halides is a common and generally efficient process for producing secondary amines. researchgate.net

| Amine Component | Alkylating Agent | Base | Solvent | Temperature | Source(s) |

|---|---|---|---|---|---|

| Cyclobutanamine | Benzyl chloride | K₂CO₃ | Acetonitrile (MeCN) | 80 °C | google.com |

| Benzylamine | Cyclobutyl bromide | Not Specified | Not Specified | 60-75 °C | google.com |

Multi-Step Synthetic Sequences from Benzylamine

Complex molecules are often constructed through multi-step synthetic plans where each step builds upon the last. vapourtec.comyoutube.com this compound can be the target of such a sequence starting from benzylamine. These routes may incorporate reactions discussed previously but are distinguished by their sequential nature.

Synthesis of Key this compound Derivatives

This compound serves as a valuable precursor for the synthesis of more complex molecules. The preparation of its derivatives, such as its hydrochloride salt and allylated forms, are crucial steps in various research and development contexts.

Preparation of this compound Hydrochloride

In pharmaceutical and laboratory settings, amines are frequently converted into their hydrochloride salts to improve stability, solubility, and ease of handling. The preparation of this compound hydrochloride is a straightforward acid-base reaction.

One documented method involves starting with a protected form of the amine, tert-butyl 1-benzylcyclobutylcarbamate. google.com This precursor is treated with a solution of hydrogen chloride (HCl) in dioxane. The acidic conditions serve a dual purpose: they cleave the tert-butylcarbamate (B1260302) (Boc) protecting group and simultaneously protonate the newly liberated amine, causing the hydrochloride salt to precipitate or be isolated upon removal of the solvent. google.com This process yielded the target salt in 73% yield. google.com

| Starting Material | Reagent | Solvent | Reaction Temperature | Product | Source(s) |

|---|---|---|---|---|---|

| tert-Butyl 1-benzylcyclobutylcarbamate | HCl in dioxane | Dioxane | 0 °C to Room Temperature | 1-Benzylcyclobutanamine hydrochloride | google.com |

Synthesis of 1-Allyl-N-benzylcyclobutanamine

The introduction of an allyl group can create a valuable synthetic handle for further chemical transformations, such as ring-closing metathesis. chemrxiv.org The synthesis of 1-allyl-N-benzylcyclobutanamine has been achieved on a large scale. nih.gov

The synthesis begins with the formation of the N-benzylcyclobutyl imine by reacting cyclobutanone with benzylamine in toluene, with azeotropic removal of water using a Dean-Stark trap. nih.gov The resulting crude imine is then dissolved in tetrahydrofuran (B95107) (THF) and cooled to a low temperature (-20 °C). A solution of allylmagnesium chloride in THF is added dropwise, executing a nucleophilic addition of the allyl group to the imine carbon. After quenching and workup, the final product is purified by vacuum distillation. This highly efficient procedure has been reported to yield 1-allyl-N-benzylcyclobutanamine as a colorless liquid in 92% yield. nih.gov

Advanced and Emerging Synthetic Methodologies

Recent advancements in synthetic organic chemistry have provided novel and efficient routes to this compound and its derivatives. These methods often leverage unique reactivity patterns and reaction conditions to achieve high yields and selectivities.

Photocatalyzed Synthesis Approaches Involving this compound Intermediates

Visible light photoredox catalysis has emerged as a powerful tool for the formation of reactive intermediates under mild conditions. beilstein-journals.orgnih.gov In the context of this compound synthesis, photocatalysis can be employed to generate key intermediates that subsequently undergo cyclization or coupling reactions.

One notable approach involves the photocatalytic generation of radical cations from readily available starting materials. For instance, the oxidation of an appropriate amine precursor can initiate a cascade of reactions leading to the formation of the cyclobutane ring. nih.gov The versatility of this method allows for the introduction of various substituents on both the benzyl and cyclobutane moieties. The ability to use light as a traceless reagent minimizes waste and often leads to cleaner reaction profiles. vapourtec.com

Research in this area has demonstrated the feasibility of using organic dyes as photocatalysts, which offer a cost-effective and sustainable alternative to traditional transition metal-based catalysts. beilstein-journals.org The mechanism often involves a single-electron transfer (SET) process, where the excited photocatalyst interacts with the substrate to form a radical intermediate. beilstein-journals.orgnih.gov This intermediate can then engage in a variety of bond-forming events to construct the desired this compound scaffold.

A key advantage of photocatalysis is the ability to generate highly reactive species that might be inaccessible through conventional thermal methods. beilstein-journals.org This has opened up new avenues for the synthesis of complex and highly functionalized this compound derivatives.

Application of Strain-Release Amination Principles

Strain-release amination is a powerful strategy that harnesses the inherent ring strain of small, cyclic molecules to drive chemical transformations. nih.gov This principle has been successfully applied to the synthesis of cyclobutanamine derivatives, including this compound.

The core concept involves the reaction of a strained bicyclic precursor, such as a bicyclo[1.1.0]butane derivative, with an amine nucleophile. baranlab.org The release of ring strain provides a strong thermodynamic driving force for the reaction, allowing it to proceed under relatively mild conditions. For instance, phenylsulfonyl-substituted bicyclobutanes have been shown to react with benzylamine to afford the corresponding this compound derivative. nih.gov The use of a "turbo amide," such as R₂NMgCl·LiCl, can further facilitate these transformations. thieme-connect.com

This methodology offers a direct and efficient route to cyclobutylated amines and has been shown to be applicable to a broad range of amine substrates. baranlab.org The ability to introduce the cyclobutyl motif in a single step is a significant advantage over multi-step synthetic sequences. Furthermore, this approach has been extended to the synthesis of other strained ring systems, highlighting its versatility in medicinal chemistry. nih.govthieme-connect.com

| Precursor | Reagent | Product | Reference |

| Phenylsulfonyl-substituted bicyclobutane | Benzylamine | This compound derivative | nih.gov |

| Bicyclo[1.1.0]butane derivative | Amine nucleophile | Cyclobutanamine derivative | baranlab.org |

| Bicyclo[1.1.1]pentane sulfone | Cysteine | Cysteine-adduct | thieme-connect.com |

Continuous-Flow Photochemistry in this compound-Related Transformations

Continuous-flow photochemistry combines the advantages of photochemical reactions with the benefits of flow processing, such as enhanced safety, scalability, and precise control over reaction parameters. vapourtec.comcore.ac.uk This technology is particularly well-suited for transformations involving highly reactive or unstable intermediates, which are often encountered in the synthesis of this compound and its analogs. vapourtec.com

In a typical continuous-flow setup, a solution of the reactants is pumped through a transparent capillary reactor that is irradiated by a light source, such as an LED or a mercury lamp. vapourtec.commdpi.com The small dimensions of the reactor ensure uniform light penetration, leading to improved reaction efficiency and reproducibility compared to batch processes. core.ac.uk The residence time, temperature, and light intensity can be precisely controlled, allowing for fine-tuning of the reaction conditions to maximize yield and minimize side product formation. researchgate.net

This methodology has been successfully applied to a variety of photochemical reactions, including [2+2] cycloadditions, photoredox catalysis, and singlet oxygen generation, all of which could be relevant to the synthesis of this compound derivatives. vapourtec.com The ability to safely handle hazardous reagents and intermediates in a closed system makes continuous-flow photochemistry an attractive option for industrial-scale production. unina.it For example, a photochemical cyclization that yielded only 21% of the product in a batch reactor was improved to a 65% yield under continuous-flow conditions. mdpi.com

Challenges and Innovations in Scalable Synthesis of this compound Analogues

One of the primary hurdles is the lack of commercially available and structurally diverse cyclobutane building blocks. researchgate.net This often necessitates the multi-step synthesis of these precursors, which can be time-consuming and expensive. acs.org For example, the synthesis of certain spirocyclic pyrrolidines, which can be considered analogues, has been hampered by the limited availability of the required aliphatic low-molecular-weight nitro compounds. acs.org

Innovations in this area are focused on developing more convergent and atom-economical synthetic routes. This includes the development of cascade reactions that allow for the construction of multiple bonds in a single operation, as well as the use of more sustainable and readily available starting materials. smolecule.com For instance, a newly developed synthetic approach to 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanamines allows for their production in multigram quantities. nuph.edu.ua

Another area of innovation is the development of more robust and scalable catalytic systems. This includes the design of catalysts that can operate at low loadings and are easily separated from the reaction mixture. The use of continuous-flow technology is also a key innovation for addressing scalability challenges, as it allows for the safe and efficient production of larger quantities of material. acs.org

| Challenge | Innovation | Reference |

| Limited availability of starting materials | Development of new synthetic routes to key building blocks | nuph.edu.uaresearchgate.net |

| Cost and toxicity of reagents | Use of more sustainable and readily available starting materials and catalysts | smolecule.com |

| Inefficient multi-step syntheses | Development of cascade reactions and convergent synthetic strategies | acs.org |

| Scalability of reactions | Application of continuous-flow technology | acs.org |

Mechanistic Investigations and Reaction Pathways of N Benzylcyclobutanamine

Computational Chemistry for Reaction Mechanism Elucidation

Computational simulations have become indispensable for mapping out the intricate details of reaction mechanisms, offering a window into transient states and intermediates that are often difficult to observe experimentally. chemrxiv.org These theoretical approaches are essential for understanding the reactivity of molecules like N-benzylcyclobutanamine.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations are foundational to understanding reaction pathways by exploring the potential energy surface (PES) of a chemical system. arxiv.org For this compound, methods like Density Functional Theory (DFT) and ab initio calculations (e.g., MP2, CCSD(T)) are employed to model the geometry of reactants, transition states, and products. beilstein-journals.orgpitt.edu These calculations allow for the determination of key thermodynamic and kinetic parameters.

Theoretical modeling can predict the most likely reaction pathways by comparing the activation energies of competing routes. For instance, in the context of base-catalyzed reactions of cyclic ketones, computational studies have shown that even when certain products are thermodynamically more favorable, the reaction proceeds through the pathway with the lowest Gibbs free energy of activation. beilstein-journals.orgresearchgate.net This principle is directly applicable to predicting the fate of this compound in various reaction environments. The process involves identifying all relevant intermediates and elementary reactions to build a comprehensive reaction network. arxiv.org

Table 1: Common Quantum Chemical Methods in Reaction Pathway Analysis

| Method | Description | Application in Mechanism Studies |

|---|---|---|

| Density Functional Theory (DFT) | A method that uses the electron density to calculate the system's energy. Functionals like B3LYP and M06-2X are common. pitt.edu | Geometry optimization of minima and transition states, calculation of vibrational frequencies, and estimation of reaction energies and barriers. |

| Ab initio Methods (e.g., MP2, CCSD(T)) | "From the beginning" methods based on solving the Schrödinger equation without empirical data. They offer varying levels of accuracy and computational cost. beilstein-journals.org | High-accuracy single-point energy calculations to refine energies obtained from DFT, providing a more reliable prediction of reaction barriers. |

| Complete Basis Set (CBS) Methods | Composite methods, like CBS-QB3, that extrapolate to the complete basis set limit to achieve high accuracy in thermochemical calculations. arxiv.org | Accurate determination of thermochemical data (e.g., enthalpy of formation) for reactants, intermediates, and products. arxiv.org |

Application of Machine Learning in Reaction Prediction and Analysis

Self-Consistent Field (SCF) Methods in Electronic Structure Calculations

The Self-Consistent Field (SCF) method is a cornerstone of computational quantum chemistry and the basis for both Hartree-Fock (HF) theory and Kohn-Sham Density Functional Theory (KS-DFT). pyscf.orgq-chem.com It is an iterative procedure used to determine the best possible single-determinant approximation of the wave function for a multi-electron system, like this compound. fiveable.meyoutube.com

The core idea of SCF is the mean-field approximation, where each electron is considered to move in an effective potential created by the atomic nuclei and the average field of all other electrons. fiveable.meesqc.org The process begins with an initial guess for the molecular orbitals. From this guess, the electron density and the corresponding average potential (the "field") are calculated. The Schrödinger equation is then solved for this field to generate a new set of molecular orbitals. This process is repeated iteratively until the orbitals, and consequently the electron density and energy, no longer change between iterations—that is, until they are "self-consistent". youtube.com The converged solution provides the electronic structure and energy of the molecule, which are fundamental for studying its reactivity. pyscf.org

Studies of this compound Reactivity

The reactivity of this compound is largely dictated by the unique structural features of the cyclobutyl ring and the electronic properties of the nitrogen atom. The inherent ring strain of the cyclobutane (B1203170) moiety makes it susceptible to ring-opening reactions, a process that can be initiated through various means, including photoredox catalysis. masterorganicchemistry.comlibretexts.org

Analysis of Cationic Radical Intermediates in Photoredox Processes (e.g., with CF3-styrene)

Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions. uark.edu In this context, amines like this compound can serve as both a substrate and a sacrificial electron donor. uark.edu Upon irradiation with visible light, a photocatalyst (e.g., a ruthenium or iridium complex) becomes excited and can oxidize the amine via a single-electron transfer (SET) process, generating a highly reactive aminium radical cation. nih.govrsc.org

This electrophilic nitrogen-centered radical cation is a key intermediate in C-N bond formation reactions. nih.gov For example, in reactions involving electron-rich olefins like styrene (B11656) derivatives, the aminium radical cation can add to the double bond. rsc.org While specific studies on this compound with CF3-styrene are not detailed in the available literature, the general mechanism for related N-cyclobutylanilines provides a strong model. The aminium radical cation generated from the N-cyclobutylaniline undergoes subsequent reactions driven by the release of ring strain. uark.edu

Table 2: Key Intermediates in Photoredox Catalysis of N-Substituted Amines

| Intermediate | Generation Method | Subsequent Reactivity |

|---|---|---|

| Aminium Radical Cation | Single-electron transfer (SET) from the amine to an excited-state photocatalyst. rsc.org | Electrophilic addition to alkenes/arenes; proton or H-atom loss to form other radicals or iminium ions. nih.govrsc.org |

| α-Amino Radical | Deprotonation of the aminium radical cation at the α-carbon. nih.gov | Nucleophilic addition to electrophiles. nih.gov |

| Distonic Radical Cation | C-C bond cleavage of the cyclobutyl ring in the aminium radical cation. uark.edu | Can be trapped by π-systems (e.g., alkenes) in annulation reactions. uark.edu |

Ring-Opening Dynamics in Cyclobutanamine Systems

The significant ring strain of cyclobutane (approximately 26 kcal/mol) is a primary driving force for its reactivity. masterorganicchemistry.com In the case of the this compound radical cation, the strain within the four-membered ring facilitates a rapid C-C bond cleavage. uark.edu This ring-opening event leads to the formation of a "distonic" radical cation—an intermediate where the charge and the radical are located on different atoms. uark.edu

Theoretical studies on the unimolecular decomposition of cycloalkanes support a biradical mechanism for ring opening. arxiv.org The activation process removes a significant portion of the ring strain energy contained in the reactant. arxiv.org For the N-cyclobutylaniline radical cation, the C-C bond cleavage is a key step that transforms the initial aminium radical into a more stable, open-chain intermediate. This distonic radical cation can then be intercepted by various trapping agents. For instance, it can react with an alkene or alkyne in a [4+2] annulation to form a new six-membered ring, demonstrating a powerful synthetic strategy for constructing complex molecular scaffolds under mild, visible-light-mediated conditions. uark.edu This reactivity highlights how the release of ring strain can be effectively coupled with photoredox catalysis to drive unique chemical transformations. nih.gov

Exploration of Photoredox Potentials and Quenching Mechanisms

The involvement of this compound in photoredox catalysis is predicated on its ability to engage in single-electron transfer (SET) processes, acting as a reductive quencher for photoexcited catalysts. The efficiency of this process is governed by the redox potentials of both the amine and the photocatalyst. While specific excited-state redox potentials for this compound are not extensively documented, an understanding of its behavior can be extrapolated from the electrochemical data of structurally analogous secondary benzylamines.

The ground-state oxidation potential of an amine is a key indicator of its capacity to act as a reductive quencher. Lower oxidation potentials suggest a greater ease of electron donation to the photoexcited catalyst. The general mechanism for reductive quenching by a secondary amine, such as this compound, is initiated by the photoexcitation of a photocatalyst (PC) to its excited state (PC*). The amine then donates an electron to the excited photocatalyst, resulting in the formation of an amine radical cation and the reduced form of the photocatalyst. This process regenerates the catalytic cycle and initiates the subsequent reactivity of the amine substrate.

The key steps in the reductive quenching mechanism involving this compound are as follows:

Photoexcitation: A photocatalyst absorbs a photon of light, promoting it to an electronically excited state (PC*).

PC + hν → PC*

Reductive Quenching: The excited photocatalyst is quenched by this compound through a single-electron transfer, forming the this compound radical cation and the reduced photocatalyst.

PC* + this compound → PC•⁻ + [this compound]•⁺

Subsequent Reactions: The highly reactive amine radical cation can then undergo various transformations, such as deprotonation at the α-carbon, to generate a neutral α-amino radical. This radical is a key intermediate for various synthetic transformations.

The feasibility of the initial electron transfer is dependent on the relative redox potentials of the excited photocatalyst and the amine. A thermodynamically favorable quenching process occurs when the oxidation potential of the amine is less positive than the reduction potential of the excited photocatalyst.

To illustrate the electronic properties of secondary benzylamines relevant to their function as reductive quenchers, the following table presents the ground-state oxidation potentials of several analogous compounds. These values provide insight into the expected electronic behavior of this compound.

This table is generated based on representative data for analogous compounds and is intended for illustrative purposes.

Mechanistic Analogies in Amine Photochemistry (e.g., N-methylpicolinium group deprotection)

The photochemical behavior of this compound, particularly the cleavage of the benzylic C-N bond, shares mechanistic analogies with other photo-induced reactions of amine derivatives, such as the deprotection of the N-methylpicolinium group. These analogies are rooted in the fundamental principles of bond cleavage following electronic excitation.

In the case of this compound, absorption of light can lead to the population of an excited state where the cleavage of the relatively weak benzylic C-N bond becomes favorable. This homolytic cleavage would generate a benzyl (B1604629) radical and a cyclobutylaminyl radical, which can then engage in further reactions.

A relevant comparison can be drawn with the photodissociation of the N-methylpicolinium cation. Studies have shown that upon ultraviolet irradiation, the N-methylpicolinium ion undergoes fragmentation. figshare.comuow.edu.auacs.orgnih.gov The primary dissociation pathway involves the loss of a neutral methane (B114726) molecule, leading to the formation of a 2-pyridinylium cation. figshare.comacs.orgnih.gov This process is believed to occur on the ground-state potential energy surface following internal conversion from an initially populated excited state. figshare.comacs.orgnih.gov The proposed mechanism involves the migration of the methyl group from the nitrogen atom to an adjacent carbon on the pyridine (B92270) ring, followed by the elimination of methane. acs.org

In both systems, the absorption of a photon provides the necessary energy to access a reactive electronic state from which bond cleavage can occur. For this compound, this would be the direct homolytic cleavage of the C-N bond. For the N-methylpicolinium cation, the photoexcitation initiates a rearrangement that ultimately results in C-N bond cleavage as part of the methane elimination process. This comparison highlights a common theme in the photochemistry of amine derivatives: the strategic use of light to induce specific bond-breaking events, enabling chemical transformations that might be challenging to achieve through thermal means alone.

Compounds Mentioned

Biological Activity and Structure Activity Relationship Studies of N Benzylcyclobutanamine

Role of N-Benzylcyclobutanamine in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a significant structural motif in medicinal chemistry, combining the features of a benzyl (B1604629) group and a cyclobutanamine moiety to create a versatile platform for drug design. The N-benzyl portion is frequently utilized by medicinal chemists to fine-tune efficacy and physicochemical properties in drug development. nih.govresearchgate.net It can participate in crucial cation-π and π-π interactions with target proteins and provides a framework for optimizing the stereochemical aspects of a compound's potency and toxicity. nih.govresearchgate.net

The cyclobutane (B1203170) ring, in particular, has become increasingly influential in drug design due to its unique structural and physicochemical properties. researchgate.netnih.gov Its distinct puckered, three-dimensional structure offers opportunities for unique applications in medicinal chemistry. nih.govru.nl The inclusion of a cyclobutyl group can serve several strategic purposes in drug design:

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. nih.gov

Improved Metabolic Stability: The cyclobutyl moiety can enhance the metabolic stability of a drug candidate, a critical factor in improving its pharmacokinetic profile. nih.gov

Filling Hydrophobic Pockets: The non-polar nature of the cyclobutane ring allows it to effectively occupy hydrophobic pockets within target enzymes or receptors. nih.gov

Aryl Isostere: It can act as a non-aromatic bioisostere for phenyl groups, helping to reduce planarity and modify solubility and metabolic properties. nih.gov

Direction of Pharmacophore Groups: The rigid structure can be used to precisely orient key pharmacophoric groups for optimal interaction with a biological target. nih.gov

The combination of these features in the this compound structure makes it a valuable building block for developing novel therapeutic agents across various disease areas, including cancer, nervous system disorders, and infectious diseases. researchgate.netnih.govbenthamdirect.com

Exploration of Biological Activities

While specific studies focusing exclusively on this compound are limited, research on related structures provides significant insight into the potential biological activities of this compound class. The benzyl and cyclobutyl moieties are present in numerous biologically active molecules.

The search for novel antimalarial agents has led to the investigation of diverse chemical scaffolds. Benzyl-containing compounds have shown promise in this area. For instance, a series of bis(benzyl)polyamine analogs were found to be potent inhibitors of both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro, with IC50 values ranging from 0.2 to 14 μM. nih.gov Similarly, p-substituted benzyl thiazinoquinone derivatives have demonstrated significant antiplasmodial activity. nih.gov Structure-activity relationship (SAR) studies on these thiazinoquinones revealed that the substitution pattern on the benzyl ring is a critical determinant of activity. nih.gov

Carboxamides are another class of compounds with a wide range of reported biological functions, including antimicrobial and anti-inflammatory activities. nih.govresearchgate.net While direct comparative studies of this compound against cycloalkane carboxamides for antimalarial activity are not extensively documented in the available literature, the known antiplasmodial effects of benzyl derivatives suggest this is a promising area for investigation. The data from related compounds can serve as a benchmark for future comparative analyses.

Table 1: Antimalarial Activity of Selected Benzyl Derivatives

| Compound Class | Example Compound | Target/Strain | Activity (IC50) |

|---|---|---|---|

| Bis(benzyl)polyamine analog | MDL 27695 | P. falciparum (chloroquine-resistant & sensitive) | 0.2-14 µM |

| Benzyl Thiazinoquinone | Compound 22 | P. falciparum (D10 and W2 strains) | Good Selectivity Index (>25) |

| Benzyl Isothiocyanate | BITC | P. falciparum (3D7 & Dd2 strains) | Comparable to Chloroquine |

The cyclobutyl group imparts unique properties to a molecule that can significantly influence its pharmacological profile. researchgate.net Its four-membered ring structure is not merely a synthetic intermediate but an indispensable framework in drug design. nih.govbenthamdirect.com

Key impacts include:

Enhanced Potency: In the development of allosteric p97 inhibitors for potential cancer therapy, replacing a flexible ethyl linker with a cyclobutyl ring not only restricted the conformation but also introduced a "kink" into the linker. ru.nl This structural change led to a remarkable 10-fold increase in potency, hypothesized to be driven by the desolvation of the cyclobutyl group in a more deeply buried binding mode. ru.nl

Improved Pharmacokinetics: The four-membered ring can enhance the pharmacokinetic properties of compounds, which makes it favored by drug designers. researchgate.net It can improve metabolic stability compared to more conventional linkers like ethyl groups. nih.gov

Modulation of Physicochemical Properties: The three-dimensional structure of cyclobutane provides opportunities to reduce planarity, replace larger cyclic systems, and serve as an isostere for aromatic groups, thereby influencing solubility, membrane permeability, and other key drug-like properties. nih.govru.nl

Structure-Activity Relationship (SAR) of N-Cycloalkyl Moieties in Biologically Active Compounds

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.orgsumathipublications.com For N-cycloalkyl moieties, SAR studies explore how variations in the cycloalkyl ring (size, substitution, and stereochemistry) affect the compound's interaction with its biological target. ashp.org

The analysis of SAR enables the determination of the specific chemical groups responsible for eliciting a biological effect. wikipedia.org In the context of N-cycloalkyl compounds, key considerations include:

Ring Size: The size of the cycloalkyl ring (e.g., cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl) can significantly impact binding affinity and selectivity. A smaller, more rigid ring like cyclobutane will confer different conformational properties than a larger, more flexible ring like cyclohexane.

Substitution: The position and nature of substituents on the cycloalkyl ring can introduce new interactions with the target, such as hydrogen bonds or hydrophobic contacts, thereby modulating potency and selectivity.

Stereochemistry: The stereochemical orientation of the functional groups on the cycloalkyl ring is often critical for biological activity, as target binding sites are chiral.

In the development of selective norepinephrine reuptake inhibitors based on a cycloalkanol ethylamine scaffold, exploration of different cycloalkyl groups was a key part of the SAR studies that led to the identification of potent and selective drug candidates. nih.gov The cyclobutyl group, specifically, provides a unique balance of rigidity and three-dimensionality that can be exploited to optimize ligand-protein interactions. ru.nl

Mechanistic Insights into Biological Action of this compound-Related Compounds

Tubulin Polymerization Inhibition: A series of novel N-benzylbenzamide derivatives have been designed as tubulin polymerization inhibitors for cancer therapy. nih.gov These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. One lead compound, 20b, exhibited potent antiproliferative activities with IC50 values in the low nanomolar range (12 to 27 nM) against several cancer cell lines. nih.gov

Disruption of DNA and RNA Synthesis: The antimalarial activity of bis(benzyl)polyamine analogs, such as MDL 27695, is believed to stem from the direct binding of the compound to parasitic DNA. nih.gov This interaction subsequently disrupts the biosynthesis of crucial macromolecules like RNA and DNA, leading to cell death. nih.gov

Enzyme Inhibition: In many drug discovery programs, the N-benzylpiperidine motif, which is structurally related to this compound, is used to achieve crucial cation-π interactions within the active sites of target enzymes. nih.govresearchgate.net This suggests that this compound-containing compounds could function as inhibitors of various enzymes, depending on the other pharmacophoric features present in the molecule.

Applications of N Benzylcyclobutanamine in Advanced Organic Synthesis

Utilization as a Versatile Organic Building Block

The cyclobutane (B1203170) motif is a key structural element in numerous bioactive molecules and natural products. The incorporation of this strained four-membered ring can significantly influence the physicochemical properties of a molecule, such as its conformation, lipophilicity, and metabolic stability. N-benzylcyclobutanamine serves as a valuable precursor for introducing this moiety into larger, more complex structures.

Cyclobutane-derived building blocks are increasingly sought after in medicinal chemistry to enhance the three-dimensional character of drug candidates, which can lead to improved potency and selectivity. The synthesis of various functionalized cyclobutanes, such as those bearing carboxylic acid, alcohol, or additional amine functionalities, allows for their integration into a wide array of synthetic pathways. For instance, 3-fluorinated cyclobutane building blocks have been synthesized on a multigram scale, starting from precursors that can be conceptually related to the broader class of cyclobutanamines.

The versatility of amines as building blocks is well-established in organic chemistry, as they participate in a vast number of chemical transformations. This compound, as part of the family of cyclobutane-derived amines, is a prime example of a sterically constrained diamine building block that holds promise for drug discovery. The development of synthetic routes to Boc-monoprotected derivatives of cyclobutane diamines underscores the importance of these scaffolds in constructing novel molecular entities.

| Building Block Type | Key Features | Potential Applications |

| Fluorinated Cyclobutanes | Enhanced metabolic stability, altered acidity/basicity | Medicinal chemistry, agrochemicals |

| Cyclobutane Diamines | Constrained conformation, introduction of basic centers | Drug discovery, ligand synthesis |

| Cyclobutane Carboxylic Acids | Versatile functional handle for further elaboration | Synthesis of amides, esters, and other derivatives |

Implementation in Diversity-Oriented Synthesis (DOS) Strategies for MedChem Building Blocks

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening. The goal of DOS is to populate chemical space with novel scaffolds that are not readily accessible through traditional synthetic methods. Building blocks that can undergo a variety of chemical transformations to yield a wide range of molecular skeletons are highly valued in DOS.

While direct examples of this compound in published DOS libraries are not prevalent, the use of strained ring systems like cyclobutanes is a recognized strategy for generating molecular diversity. The inherent ring strain of the cyclobutane can be harnessed to drive skeletal rearrangements and diversification reactions. Cyclobutane-containing building blocks can serve as branching points in a synthetic sequence, allowing for the introduction of complexity and diversity in a controlled manner.

For example, a DOS approach might involve the initial functionalization of the this compound core, followed by a series of divergent reactions to produce a library of compounds with different scaffolds. The ability to construct complex cyclobutane building blocks, such as those bearing a boronate ester, through methods like photosensitized [2+2] cycloaddition, opens up avenues for their use in DOS to create novel ring systems for medicinal chemistry. nih.gov The strategic use of such building blocks can lead to the discovery of novel biologically active compounds. cam.ac.uk

| DOS Strategy | Role of Cyclobutane Building Block | Outcome |

| Scaffold Diversification | As a rigid core for divergent synthesis | Library of compounds with varied 3D shapes |

| Complexity Generation | Introduction of strain for rearrangements | Access to novel and complex molecular architectures |

| Functional Group Diversity | As a platform for introducing diverse functionalities | Broad exploration of chemical space |

Role in the Synthesis of Complex Spirocyclic Systems (e.g., Spirocyclic Pyrrolidines)

Spirocyclic systems, which contain two rings sharing a single atom, are of great interest in drug discovery due to their rigid, three-dimensional structures. Spirocyclic pyrrolidines, in particular, are found in a number of biologically active compounds. A powerful method for the synthesis of spirocyclic pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.

N-benzyl azomethine ylides are common intermediates in these reactions. While precursors such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine are frequently used to generate these ylides in situ, the conceptual use of this compound derivatives as precursors for related azomethine ylides in intramolecular cycloadditions could provide a route to spiro-fused cyclobutane-pyrrolidine systems. The key transformation involves the reaction of an in situ generated N-benzyl azomethine ylide with an electron-deficient exocyclic alkene. nih.gov

The synthesis of novel spirocyclic pyrrolidines has been achieved in two steps from common three- to seven-membered-ring (hetero)alicyclic ketones, demonstrating the versatility of this approach for creating advanced building blocks for drug discovery. nih.gov The stereoselective synthesis of such spirocyclic systems is a key challenge, and various catalytic methods have been developed to control the stereochemistry of the cycloaddition.

| Reaction Type | Reactants | Product | Significance |

| [3+2] Cycloaddition | N-benzyl azomethine ylide, exocyclic alkene | Spirocyclic pyrrolidine | Access to complex 3D scaffolds for drug discovery |

| Intramolecular Dieckmann Condensation | Cyclic α-amino acids | Spirocyclic pyrrolidines | Versatile route to novel spirocyclic building blocks |

Contribution to the Synthesis of Natural Product Analogues

Natural products are a rich source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogues is a common strategy in medicinal chemistry to improve the pharmacological properties of a lead compound or to explore its structure-activity relationship (SAR). The incorporation of unique structural motifs, such as the cyclobutane ring, can lead to analogues with novel biological activities.

Cyclobutane-containing natural products represent a challenging class of molecules for chemical synthesis. auburn.edubaranlab.orgnih.govresearchgate.netrsc.org The development of new synthetic methods for the construction of the cyclobutane ring has facilitated the synthesis of these complex molecules and their analogues. This compound and related cyclobutane building blocks can be valuable tools in this context.

For instance, the synthesis of analogues of cyclobutane-containing lignans has been achieved using methods other than the traditional [2+2] cycloaddition. auburn.edu By incorporating a cyclobutane moiety into a known natural product scaffold, chemists can probe the importance of steric bulk and conformational rigidity for biological activity. This approach can lead to the discovery of simplified analogues with improved drug-like properties.

Conclusion and Future Research Directions for N Benzylcyclobutanamine

Synthetical Advancements and Remaining Challenges

The synthesis of N-benzylcyclobutanamine can be approached through established methods for N-alkylation of amines. A primary route would involve the reductive amination of cyclobutanone (B123998) with benzylamine (B48309). Another common strategy is the direct N-alkylation of cyclobutanamine with a benzyl (B1604629) halide. researchgate.net While these methods are generally effective, challenges related to selectivity and yield may arise.

Future synthetic advancements could focus on developing more efficient and stereoselective synthetic routes. Given the strained nature of the cyclobutane (B1203170) ring, reactions can sometimes lead to ring-opening byproducts. researchgate.net Therefore, the development of milder reaction conditions would be a significant advancement. Furthermore, the exploration of catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, could offer more direct and efficient pathways to this compound and its derivatives.

A key remaining challenge will be the stereoselective synthesis of substituted this compound analogs. The development of chiral catalysts or the use of chiral starting materials could enable the synthesis of enantiomerically pure compounds, which is often crucial for elucidating biological activity.

Emerging Avenues in Biological Activity and Application

The N-benzyl and cyclobutanamine moieties are found in various biologically active compounds, suggesting that this compound could exhibit interesting pharmacological properties. For instance, N-benzyl groups are present in compounds with antimicrobial and anti-inflammatory activities. mdpi.commdpi.com The cyclobutane ring is also a key component of several drug candidates, contributing to their binding affinity and metabolic stability. nih.gov

Future research should explore the potential biological activities of this compound and its derivatives. Initial screening could focus on antimicrobial, antifungal, and anticancer activities. mdpi.comjlu.edu.cn Given that some cyclobutane-containing compounds have shown activity as ligands for serotonin (B10506) and dopamine (B1211576) receptors, exploring the neurological applications of this compound could also be a fruitful avenue. nih.gov Furthermore, the structural similarity to other biologically active amines suggests that it could be investigated as an inhibitor for various enzymes.

Prospective Areas for Computational and Mechanistic Studies

Computational chemistry offers powerful tools to investigate the properties and reactivity of this compound before undertaking extensive experimental work. Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and reactivity descriptors. researchgate.netresearchgate.net Such studies can provide insights into the most likely sites for chemical reactions and help in designing synthetic pathways.

Mechanistic studies could focus on understanding the pathways of its formation and potential reactions. For example, computational modeling can elucidate the transition states and reaction energies for its synthesis via reductive amination or N-alkylation, helping to optimize reaction conditions. researchgate.net Furthermore, molecular docking studies could predict the binding of this compound to various biological targets, such as enzymes and receptors, thereby guiding the experimental screening for biological activity. nih.govmdpi.com These in silico approaches can significantly accelerate the discovery of potential applications for this compound.

Interdisciplinary Research Opportunities

The exploration of this compound and its derivatives presents numerous opportunities for interdisciplinary collaboration.

Medicinal Chemistry and Pharmacology: Synthetic chemists can collaborate with pharmacologists to design and synthesize novel analogs of this compound with enhanced biological activities. This could involve modifying the substitution patterns on both the benzyl and cyclobutane rings to improve potency and selectivity.

Computational Chemistry and Experimental Chemistry: A strong synergy can be developed between computational chemists performing theoretical studies and experimental chemists conducting laboratory work. researchgate.net Computational predictions of reactivity and biological activity can guide experimental efforts, while experimental results can validate and refine computational models.

Materials Science: The amine functionality of this compound makes it a potential candidate for incorporation into polymers and other materials. Collaboration with materials scientists could lead to the development of new materials with tailored properties.

Q & A

Q. What are the established synthetic routes for N-benzylcyclobutanamine in academic research?

this compound is typically synthesized via a two-step procedure starting from benzylamine. General Procedure A (as described in ) involves reductive amination or alkylation under optimized conditions. For a 0.5 mmol scale, the reaction yields ~40% over two steps, producing a colorless oil . Key steps include:

Q. Which analytical techniques are critical for characterizing this compound?

Standard characterization includes:

Q. What safety protocols are essential when handling this compound?

While specific safety data for this compound is limited, general protocols for amines apply:

- Use fume hoods and PPE (gloves, lab coats).

- Follow guidelines for volatile organic compounds (e.g., avoid open flames) .

- Refer to analogs like N-methylcyclobutanamine (CAS 34066-62-1) for toxicity extrapolation .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved?

Discrepancies may arise from solvent effects, stereochemistry, or impurities. Methodological steps:

Q. How can reaction conditions be optimized to improve the yield of this compound?

The 40% yield ( ) suggests room for improvement. Variables to test:

Q. What experimental designs are suitable for studying this compound’s reactivity?

Design hypotheses around:

Q. How do structural modifications (e.g., N-alkylation) affect this compound’s properties?

Compare with analogs like N-methylcyclobutanamine (CAS 34066-62-1):

- Steric effects : Larger substituents (e.g., benzyl vs. methyl) alter cyclobutane conformation .

- Electronic effects : Electron-withdrawing groups may reduce amine basicity.

- Synthetic feasibility : Use HRMS and 2D NMR to track structural changes .

Methodological Guidelines

- Data Contradictions : Cross-validate spectral data with computational models (e.g., DFT for NMR prediction) .

- Purification Challenges : Use silica gel chromatography for the oily product; consider derivatization (e.g., HCl salt formation) for crystallization .

- Ethical Compliance : Document synthesis and handling protocols per institutional safety guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.